molecular formula H2CO3<br>CH2O3 B8815115 Carbonic Acid CAS No. 22719-67-1

Carbonic Acid

Cat. No. B8815115
CAS RN: 22719-67-1
M. Wt: 62.025 g/mol
InChI Key: BVKZGUZCCUSVTD-UHFFFAOYSA-N
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Description

Carbonic acid (H2CO3) is a compound of hydrogen, carbon, and oxygen . It forms in small amounts when carbon dioxide (CO2) dissolves in water . The predominant species are simply loosely hydrated CO2 molecules . Carbonic acid can be considered a diprotic acid from which two series of salts can be formed—namely, hydrogen carbonates, containing HCO3−, and carbonates, containing CO32− .


Synthesis Analysis

Carbonic acid is formed when carbon dioxide combines with water in a reaction catalyzed by the enzyme carbonic anhydrase . In solution, carbonic acid is present in equilibrium with the bicarbonate ion via a simple proton transfer reaction . A study has developed a simple, sensitive, and rapid ion-exclusion chromatographic method for the simultaneous separation of carbonic acid and short chain organic acids .


Molecular Structure Analysis

The molecule of Carbonic Acid consists of one carbon atom, two hydrogen atoms, and three oxygen atoms . Carbonic acid consists of a carboxyl functional group along with a hydroxyl group . The structure of carbonic acids consists of one carbon-oxygen double bond and further, this carbon is single bonded with two hydroxyl groups (OH) .


Chemical Reactions Analysis

Carbonic acid is a weak acid and is unstable in nature. It undergoes partial dissociation in the presence of water to yield H+ and HCO3– (bicarbonate) ions . Carbonic acid is a diprotic acid, and can hence form two types of salts, namely bicarbonates and carbonates . Some unstable acids decompose to produce nonmetal oxides and water. Carbonic acid decomposes easily at room temperature into carbon dioxide and water .


Physical And Chemical Properties Analysis

The molar mass of carbonic acid is 62.024 grams per mole . Its density in its standard state is 1.668 grams per cubic centimeter . The compound H2CO3 has a pKa value of 6.35 . The conjugate base corresponding to carbonic acid is the bicarbonate . This compound generally exists as a solution .

Safety And Hazards

Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

CAS RN

22719-67-1

Product Name

Carbonic Acid

Molecular Formula

H2CO3
CH2O3

Molecular Weight

62.025 g/mol

IUPAC Name

carbonic acid

InChI

InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)

InChI Key

BVKZGUZCCUSVTD-UHFFFAOYSA-N

Canonical SMILES

C(=O)(O)O

melting_point

720 °C

physical_description

Solid

solubility

12.8 mg/mL (cold water)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedures were again followed with substitution in the neutralization step of a number of other carboxylic acids the use of which is not in accordance with the invention. The use of acetic acid resulted in an apparently homogeneous semi-solid or gelatinous product. Butyric acid and hexanoic acid were responsible for production of a two phase mixture containing roughly equal quantities of a lower gel phase and an upper liquid phase. Formic acid, oxalic acid, and carbonic acid each resulted in formation of a white precipitate.
[Compound]
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carboxylic acids
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Synthesis routes and methods II

Procedure details

Ethyl 4-{6-[(3,5-bis-trifluoromethyl-benzyl)-(5′-isopropyl-2′-methoxy-4-trifluoromethyl-biphenyl-2-ylmethyl)-amino]-pyridin-3-yloxy}-butyrate (150 mg) is dissolved in a mixed solvent of ethanol (1 ml) and tetrahydrofuran (2 ml) and thereto is added a 2N-aqueous sodium hydroxide solution (0.3 ml) and the mixture is stirred at 50° C. for 3 hours and 20 minutes. The reaction solution is cooled to room temperature and neutralized with a 2N-hydrochloric acid (0.3 ml), and thereto are added methylene chloride and a saturated brine and the mixture is separated, and the organic layer is concentrated under reduced pressure. The resulting residue is purified by LCMS (column: CAPCELPACK MG2 C18, eluate: a 10 μM aqueous carbonic acid solution/acetonitrile=55/45→40/60) to give 4-{6-[(3,5-bis-trifluoromethyl-benzyl)-(5′-isopropyl-2′-methoxy-4-trifluoromethyl-biphenyl-2-ylmethyl)-amino]-pyridin-3-yloxy}-butyric acid (31.4 mg). The resulting carboxylic acid is dissolved in ethanol (1 ml) and thereto is added a 2N-aqueous sodium hydroxide solution (42 μl) and the reaction solution is concentrated under reduced pressure to give 4-{6-[(3,5-bis-trifluoromethyl-benzyl)-(5′-isopropyl-2′-methoxy-4-trifluoromethyl-biphenyl-2-ylmethyl)-amino]-pyridin-3-yloxy}-butyric acid sodium salt (30.6 mg). MS (m/z): 727 [M−Na]−
Name
Ethyl 4-{6-[(3,5-bis-trifluoromethyl-benzyl)-(5′-isopropyl-2′-methoxy-4-trifluoromethyl-biphenyl-2-ylmethyl)-amino]-pyridin-3-yloxy}-butyrate
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150 mg
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1 mL
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2 mL
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0.3 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

In this process, as can be seen from reaction formula 4, some sodium carbonate is consumed by reacting with the PCB to form NaCl. Moreover, as shown by reaction formula 5, some sodium carbonate is converted into sodium bicarbonate by reaction with the resulting carbon dioxide. Furthermore, as shown by reaction formula 6, the carbon dioxide existing in excess is used to form an aqueous solution of sodium bicarbonate and carbonic acid. Thus, the sodium carbonate particles were exhausted and, therefore, the PCB decomposition reaction is retarded to an extreme degree.
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formula 5
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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